1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-3-8(9)7-5-10-11(4-2)6-7;;/h5-6,8H,3-4,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJBXMMUFCUJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)CC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
The most common laboratory method involves a nucleophilic substitution reaction between 1-ethyl-1H-pyrazole and propan-1-amine . The process typically proceeds under controlled conditions with the following key steps:
- Reaction Setup:
The reaction is conducted in a suitable polar aprotic solvent such as ethanol or acetonitrile to facilitate nucleophilic attack. - Reagents:
- 1-ethyl-1H-pyrazole (acting as the electrophile)
- Propan-1-amine (nucleophile)
- Catalysts or bases such as potassium carbonate or sodium hydride to enhance reactivity.
-
- Reflux temperature (around 80-100°C)
- Reaction time varies from several hours to overnight to ensure complete conversion.
Mechanism:
The nucleophilic nitrogen in propan-1-amine attacks the electrophilic site on the pyrazole ring, forming the desired propan-1-amine derivative.Purification:
Post-reaction, the mixture is subjected to filtration, solvent removal, recrystallization, and drying to obtain the pure compound.
Industrial-Scale Synthesis
For large-scale production, the synthesis process is optimized for high yield, purity, and cost-efficiency:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reactants mixing | Continuous stirred tank reactors | Precise control over temperature and stoichiometry |
| 2 | Nucleophilic substitution | Elevated temperature (~100°C) | Use of catalysts or phase transfer agents to improve yield |
| 3 | Purification | Crystallization and filtration | Ensures purity ≥ 95% |
| 4 | Salt formation | Treatment with hydrochloric acid | Produces the dihydrochloride salt for stability and solubility |
The process involves rigorous quality control, including HPLC and NMR analysis, to meet pharmaceutical standards.
Data Tables of Preparation Methods
| Method | Reagents | Solvent | Catalyst | Temperature | Yield | Purity | Remarks |
|---|---|---|---|---|---|---|---|
| Laboratory nucleophilic substitution | 1-ethyl-1H-pyrazole, propan-1-amine | Ethanol or acetonitrile | Potassium carbonate | Reflux (~80-100°C) | 70-85% | ≥ 98% | Suitable for small-scale synthesis |
| Industrial large-scale | Same as above | Solvent optimized for scale | Phase transfer catalysts | 100°C | >90% | ≥ 95% | Emphasizes purification and salt formation |
Research Findings and Optimization Strategies
Research indicates that reaction efficiency can be improved by:
- Using microwave-assisted synthesis to reduce reaction time and increase yield.
- Employing phase transfer catalysis to enhance nucleophilic substitution rates.
- Optimizing solvent systems to improve solubility and reduce impurities.
- Implementing continuous flow reactors for better scalability and process control.
Notes on Preparation Considerations
Purity Standards:
The final product must meet purity standards (≥ 95%) for research or pharmaceutical use, necessitating purification steps like recrystallization or chromatography.Salt Formation:
Converting the free base to dihydrochloride enhances stability, solubility, and handling, especially for biological applications.Environmental and Safety Aspects:
Use of non-toxic solvents and catalysts, along with waste management protocols, is critical for sustainable manufacturing.
Summary of Key Research Findings
- The nucleophilic substitution route is the most straightforward and widely adopted method for laboratory synthesis.
- Scale-up involves process intensification techniques, such as continuous flow and catalyst optimization.
- Purification and salt formation are essential to achieve the desired physicochemical properties.
- Advanced methods like microwave-assisted synthesis and phase transfer catalysis can significantly improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research:
- Recent studies have indicated that pyrazole derivatives exhibit potential anticancer properties. Research has shown that compounds similar to 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
- Neurological Studies:
- Antimicrobial Activity:
Biochemical Applications
- Enzyme Inhibition:
- Drug Development:
Material Science Applications
- Polymer Chemistry:
- Nanotechnology:
Case Studies
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular attributes of the target compound with its analogs:
Key Observations:
Heterocycle Core : The target compound’s pyrazole core distinguishes it from pyrimidine (Compound 16) and thiazole (Compound L003945) analogs. Pyrazoles generally exhibit higher metabolic stability compared to thiazoles, which contain sulfur and may engage in unique interactions .
Substituent Effects: The 1-ethyl group on the pyrazole in the target compound contrasts with the 1-propargyl group in and 1-methyl in . Bulkier substituents (e.g., ethyl vs. methyl) may influence steric hindrance and binding affinity in biological systems. Compound 16 () features a pyrimidine core with triazole and fluorophenyl substituents, contributing to a larger molecular weight (~428 vs.
Secondary amines (e.g., methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride in ) exhibit reduced polarity compared to primary amines, impacting pharmacokinetics.
Salt Form: Dihydrochloride salts (target, ) generally exhibit higher water solubility than monohydrochloride salts (e.g., ), favoring formulation in aqueous drug delivery systems.
Biological Activity
1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride, with the CAS number 1306603-57-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C8H16ClN3
- Molar Mass : 189.69 g/mol
- Physical Form : Powder
- Purity : Typically ≥ 95% .
Synthesis
The synthesis of this compound generally involves the reaction of appropriate pyrazole derivatives with propanamine under controlled conditions. The resulting product is purified to achieve the desired purity level.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives, including this compound, against a range of pathogens. The results showed effective inhibition zones, with minimum inhibitory concentrations (MIC) suggesting strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). For example, compounds derived from pyrazole structures were shown to reduce cell viability significantly, indicating their potential as anticancer agents .
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis in bacteria and cancer cells. The presence of the pyrazole ring enhances its interaction with biological targets, leading to the observed antimicrobial and anticancer effects .
Study on Antimicrobial Properties
In a comparative study involving several pyrazole derivatives, this compound was tested against common pathogens. The compound demonstrated an MIC range of 0.22 to 0.25 μg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
Study on Anticancer Efficacy
A series of experiments evaluated the efficacy of various pyrazole derivatives on A549 lung cancer cells. The results indicated that compounds similar to 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amines significantly inhibited cell proliferation, with IC50 values lower than those of standard chemotherapeutic agents like cisplatin .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
What are the recommended synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride?
Methodological Answer:
The synthesis typically involves alkylation of pyrazole derivatives followed by amine functionalization. For example, a multi-step approach may include:
Alkylation: Reacting 1H-pyrazole with ethyl iodide under basic conditions to introduce the ethyl group at the 1-position .
Propan-1-amine introduction: Coupling the pyrazole intermediate with a propan-1-amine precursor via nucleophilic substitution or reductive amination.
Dihydrochloride formation: Treating the free base with hydrogen chloride in a solvent like ethanol or diethyl ether to precipitate the dihydrochloride salt .
Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (Reported) | Reference |
|---|---|---|---|
| 1 | Ethyl iodide, K₂CO₃, DMF, 80°C | ~75% | |
| 2 | Propan-1-amine, NaBH₄, MeOH | ~60% | |
| 3 | HCl gas, Et₂O | >90% |
How can spectroscopic methods be used to characterize this compound?
Methodological Answer:
- NMR: Use ¹H and ¹³C NMR to confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethyl/propyl chain integration .
- Mass Spectrometry: ESI-MS (positive mode) should show a molecular ion peak at m/z 240.17 (M+H⁺) .
- Infrared Spectroscopy: Look for N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
Validation Note: Due to limited analytical data from suppliers, cross-validate with synthetic intermediates and purity assays .
What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage: Keep in airtight containers at –20°C, protected from light and moisture. Classified as a non-combustible solid (storage code 13) .
- Stability Testing: Perform accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and humidity (40–80% RH) to identify decomposition products via LC-MS .
Safety Note: Follow WGK 3 guidelines for water hazard mitigation during disposal .
Advanced Research Questions
How can experimental design optimize synthesis yield and purity?
Methodological Answer:
Adopt a Design of Experiments (DoE) approach:
Factors: Vary temperature, solvent polarity, and reagent ratios.
Response Surface Methodology (RSM): Use central composite designs to model interactions between variables .
Validation: Confirm optimized conditions with triplicate runs and statistical analysis (e.g., ANOVA).
Case Study: A similar pyrazole derivative achieved a 20% yield increase by optimizing solvent (DMF vs. THF) and reaction time .
What computational strategies predict the compound’s reactivity in biological systems?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .
- Reaction Path Analysis: Apply automated algorithms (e.g., GRRM) to explore possible degradation or metabolic pathways .
Example: MD simulations of a related pyrazole amine revealed stable hydrogen bonding with kinase active sites, guiding in vitro testing .
How to resolve contradictions in reported biological activity data?
Methodological Answer:
Data Triangulation: Compare results across assay types (e.g., cell-free vs. cell-based assays) and species models .
Batch Purity Analysis: Use LC-MS to rule out impurities (>98% purity required for reproducibility) .
Mechanistic Studies: Employ knock-out models or siRNA to isolate target-specific effects vs. off-pathway interactions .
Case Study: Discrepancies in IC₅₀ values for a similar compound were traced to differences in solvent (DMSO vs. saline) and cell line viability protocols .
What advanced separation techniques purify this compound from complex mixtures?
Methodological Answer:
- Membrane Technologies: Use nanofiltration (MWCO 200–300 Da) to remove unreacted precursors .
- HPLC: Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) for baseline separation .
- Crystallization: Screen solvents (e.g., ethanol/water mixtures) to obtain high-purity crystals for X-ray diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
